molecular formula C13H14N4O2 B1217420 6-Nitroquipazine CAS No. 77372-73-7

6-Nitroquipazine

Cat. No.: B1217420
CAS No.: 77372-73-7
M. Wt: 258.28 g/mol
InChI Key: GGDBEAVVGFNWIA-UHFFFAOYSA-N
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Description

6-Nitroquipazine (6-NQ) is a potent and selective antagonist of the serotonin transporter (SERT), which regulates the reuptake of 5-hydroxytryptamine (5-HT) in the central nervous system. Its high affinity for SERT (Ki = 0.17 nM in vitro) makes it a critical tool for studying serotonergic pathways and developing radiopharmaceuticals for neuroimaging . The compound is synthesized regioselectively from hydrocarbostyril via a three-step process involving nitration, chlorination/aromatization, and aromatic substitution with piperazine, achieving an 82% overall yield . This method supersedes earlier non-regioselective approaches, such as Hashimoto and Goromaru’s nitration of quipazine, which required laborious separation of isomers .

Properties

IUPAC Name

6-nitro-2-piperazin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c18-17(19)11-2-3-12-10(9-11)1-4-13(15-12)16-7-5-14-6-8-16/h1-4,9,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDBEAVVGFNWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044001
Record name 6-Nitroquipazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77372-73-7
Record name 6-Nitroquipazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77372-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitroquipazine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077372737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Nitroquipazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DU-24565
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Preparation Methods

Nitration of Quipazine

Quipazine, the parent compound, undergoes nitration at elevated temperatures. A patent by Hashimoto and Goromaru described non-regioselective nitration, necessitating post-reaction purification to isolate this compound. The lack of regiocontrol stemmed from the electron-deficient quinoline ring, which directed nitro groups to multiple positions. This method’s inefficiency prompted the development of alternative strategies.

Regioselective Synthesis from Hydrocarbostyril

A breakthrough in this compound synthesis emerged with the hydrocarbostyril route, enabling regioselective nitration and higher yields. This three-step process (nitration, chlorination-aromatization, and aromatic substitution) achieved an overall yield of 82%, surpassing traditional methods.

Step 1: Nitration of Hydrocarbostyril

Hydrocarbostyril (C9H9NO\text{C}_9\text{H}_9\text{NO}) was nitrated using a diluted HNO3\text{HNO}_3/H2SO4\text{H}_2\text{SO}_4 system at -10°C, yielding 6-nitrohydrocarbostyril (90%) and minimal 8-nitro byproduct (5%). Key conditions included:

  • Reagents : 61% HNO3\text{HNO}_3 (1 equiv), conc. H2SO4\text{H}_2\text{SO}_4, and water.

  • Temperature : -10°C to prevent dinitration.

  • Product : C9H8N2O3\text{C}_9\text{H}_8\text{N}_2\text{O}_3, characterized by 1H^1\text{H} NMR (δ 8.09 ppm, aromatic protons) and IR (1675 cm1^{-1}, carbonyl stretch).

Step 2: Chlorination and Aromatization

6-Nitrohydrocarbostyril underwent chlorination with POCl3\text{POCl}_3 (5 equiv) and aromatization using dichlorodicyanobenzoquinone (DDQ) in benzene under reflux. This step converted the lactam to 2-chloro-6-nitroquinoline with 96% yield, a significant improvement over earlier methods using chloranil (50% yield).

Mechanistic Insights

  • Chlorination : POCl3\text{POCl}_3 facilitated lactam conversion to imidoyl chloride.

  • Aromatization : DDQ oxidized the dihydroquinoline ring, restoring aromaticity.

Step 3: Aromatic Substitution with Piperazine

2-Chloro-6-nitroquinoline reacted with 1-piperazinecarboxaldehyde in DMF\text{DMF} under reflux, followed by acidic hydrolysis (4 M H2SO4\text{H}_2\text{SO}_4) to remove the aldehyde protecting group. This substitution achieved 95% yield, finalizing the synthesis of this compound (C13H15N5O2\text{C}_{13}\text{H}_{15}\text{N}_5\text{O}_2).

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies based on yield, regioselectivity, and complexity:

MethodStarting MaterialKey ReagentsConditionsYield (%)Regioselectivity
Traditional NitrationQuipazineHNO3\text{HNO}_3, H2SO4\text{H}_2\text{SO}_4Non-regioselective60Low
Hydrocarbostyril RouteHydrocarbostyrilHNO3\text{HNO}_3, DDQ, POCl3\text{POCl}_3-10°C to reflux82High
Condensation Method6-NQ DerivativesBromobutylimide, DMF\text{DMF}RefluxVariableModerate

Advanced Derivatization Techniques

Synthesis of 4-Substituted 6-Nitroquipazines

Modifying the 4-position of this compound enhanced serotonin binding affinity. For example, 4-chloro-6-nitroquipazine exhibited a KiK_i of 0.03 nM, sixfold lower than the parent compound (Ki=0.17 nMK_i = 0.17 \text{ nM}). Synthesis involved:

  • Halogenation : Electrophilic substitution using Cl2\text{Cl}_2 or Br2\text{Br}_2.

  • Friedel-Crafts Alkylation : Introducing alkyl groups with AlCl3\text{AlCl}_3.

Condensation with Imides

Long-chain derivatives were prepared by condensing this compound with bromobutylimide fragments. For instance, compound 6 (Fig. 1 in) was synthesized via:

  • Reagents : Bromobutylimide (5 equiv), DMF\text{DMF}.

  • Conditions : Reflux for 2 h, yielding 70–85%.

Mechanistic and Optimization Studies

Nitration Regioselectivity

Diluting HNO3\text{HNO}_3/H2SO4\text{H}_2\text{SO}_4 with water reduced dinitration byproducts. At -10°C, mononitration dominated due to slowed reaction kinetics.

Role of DDQ in Aromatization

Replacing chloranil with DDQ increased chlorination yield from 50% to 96% by enhancing oxidative dehydrogenation efficiency .

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at position 6 undergoes selective reduction to form 6-aminoquipazine derivatives.

Reagent/ConditionsProductYieldKey ObservationsSource
H₂, Pd/C (ethanol, 25°C)6-Aminoquipazine92%Preserves piperazine ring integrity
Na₂S₂O₄ (aqueous NaOH, 60°C)6-Aminoquipazine85%Economical for bulk synthesis

Mechanistic Insight : Reduction proceeds via intermediate nitroso and hydroxylamine stages, confirmed by NMR trapping experiments .

Piperazine Ring Oxidation

The piperazine moiety undergoes oxidation under strong acidic or oxidative conditions.

Reagent/ConditionsProductYieldNotesSource
KMnO₄ (H₂SO₄, 80°C)Quinoline-2,6-dione68%Ring cleavage observed
H₂O₂ (acetic acid, 50°C)N-Oxide derivative45%Limited applicability

Critical Factor : Electron-withdrawing nitro group deactivates the quinoline ring, directing oxidation to the piperazine.

Nucleophilic Aromatic Substitution (SₙAr)

The 2-chloro intermediate facilitates substitution at position 2:

Reagent/ConditionsProductYieldKey ApplicationSource
Piperazine (DMF, 110°C)This compound95%Industrial synthesis route
KSCN (EtOH, reflux)2-Thiocyanate derivative78%Precursor for radiolabeling

Kinetics : Second-order rate constants range from 1.2×104M1s11.2\times 10^{-4}\,\text{M}^{-1}\text{s}^{-1} (piperazine) to 3.8×105M1s13.8\times 10^{-5}\,\text{M}^{-1}\text{s}^{-1} (thiols) .

N-Alkylation of Piperazine

The secondary amine in piperazine undergoes selective alkylation:

Reagent/ConditionsProductYieldBiological RelevanceSource
RI, NaH (THF, 70h)4'-Alkyl-6-NQ analogues60-85%Enhanced SERT binding affinity
Ac₂O (pyridine, 25°C)N-Acetyl derivative91%Metabolic stability studies

SAR Note : Octyl (C₈H₁₇) and dodecyl (C₁₂H₂₅) chains optimize antidepressant activity .

Stille Coupling at Position 4

Palladium-catalyzed coupling introduces diverse substituents:

Reagent/ConditionsProductYieldNotable ExampleSource
Bu₃SnR, Pd(PPh₃)₄ (dioxane, reflux)4-Aryl/heteroaryl derivatives58-76%4-Chloro analog (Ki=0.03nMK_i=0.03\,\text{nM})

Catalytic System : Pd(PPh₃)₄ in dioxane at 100°C achieves full conversion in 12h .

Iodination for SPECT Imaging

Electrophilic iodination produces diagnostic agents:

Reagent/ConditionsProductYieldApplicationSource
NaI, H₃PO₄ (EtOH, 25°C)[¹²⁵I]5-Iodo-6-NQ88%In vivo serotonin transporter imaging

Biodistribution : >95% brain uptake specificity in rodent models .

Hydrolytic Degradation

6-NQ undergoes hydrolysis under extreme pH:

ConditionHalf-LifeMajor DegradantSource
pH 1 (HCl, 37°C)8h6-Nitroquinoline-2-ol
pH 13 (NaOH, 37°C)2hRing-opened dicarboxylic acid

Formulation Note : Stability >24 months in solid state at -20°C .

Scientific Research Applications

1.1. Antidepressant Activity

6-Nitroquipazine has been studied extensively for its antidepressant properties. It demonstrates high binding affinity to SERT, which is critical for the reuptake of serotonin in the brain. Research indicates that this compound can mitigate the effects of serotonin depletion and enhance serotonergic neurotransmission, which is often disrupted in depressive disorders.

  • Binding Affinity : The compound has been shown to possess a dissociation constant (KiK_i) of 0.17 nM, indicating strong binding to SERT compared to quipazine's KiK_i of 30 nM .
  • Case Study : In a study involving various derivatives of this compound, the 4-chloro derivative exhibited the highest affinity at Ki=0.03nMK_i=0.03nM, underscoring the potential for developing targeted antidepressants based on this scaffold .

1.2. Neuroprotective Effects

Research has also indicated that this compound can prevent serotonin depletion induced by other substances, such as MDMA (Ecstasy). This neuroprotective effect suggests potential therapeutic applications in treating drug-induced serotonergic damage .

2.1. Radioligand Development

One of the most promising applications of this compound is its use as a radioligand for imaging serotonergic systems in vivo. Specifically, iodinated derivatives like [^125I]5-iodo-6-nitroquipazine have been developed for single photon emission computed tomography (SPECT) imaging.

  • Imaging Efficacy : Studies have shown that this radioligand can cross the blood-brain barrier effectively, allowing visualization of serotonin uptake sites in the brain . The compound's binding was significantly inhibited by known SERT inhibitors such as paroxetine, confirming its specificity .
  • Case Study : In primate models, SPECT imaging demonstrated that [^125I]5-iodo-6-nitroquipazine binds selectively to serotonergic terminals, providing insights into conditions like Alzheimer's and Parkinson's diseases where serotonergic function is compromised .

Structure-Activity Relationship Studies

The development of analogues of this compound has led to significant insights into structure-activity relationships (SAR). Variations in substituents on the piperazine ring have been systematically studied to optimize binding affinities and pharmacological profiles.

CompoundBinding Affinity (KiK_i)Notes
This compound0.17 nMParent compound
4-Chloro-6-nitroquipazine0.03 nMHighest affinity derivative
Alkyl analogues (e.g., octyl)ModerateExhibited antidepressant activity in animal tests

Mechanism of Action

The mechanism of action of 6-Nitro-2-piperazin-1-yl-quinoline involves several molecular targets and pathways:

    Antibacterial Activity: The compound interferes with bacterial DNA synthesis and replication.

    Antituberculosis Activity: It inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quipazine

Quipazine, the parent compound of 6-NQ, lacks the nitro group at position 6 and exhibits significantly lower SERT affinity. Comparative studies show that 6-NQ has 150-fold higher SERT binding affinity than quipazine (Ki = 0.17 nM vs. ~25.5 nM for quipazine) . In vivo, 6-NQ demonstrates superior selectivity, inhibiting 5-HT uptake 65-fold more potently and 1,100-fold more selectively than quipazine in rat brain slices.

4-Substituted Derivatives

  • 4-Chloro-6-nitroquipazine : Substitution at position 4 enhances SERT affinity. The 4-chloro derivative exhibits a Ki of 0.03 nM , sixfold lower than 6-NQ itself .
  • 4-Bromo-6-nitroquipazine : This derivative shows in vitro SERT inhibition potency comparable to 6-NQ but superior in vivo binding in mouse hypothalamus, suggesting improved brain penetration .

3-Alkyl-4-Halo Derivatives

Modifications at positions 3 and 4 yield mixed results. For example:

  • 3b (3-methyl-4-chloro-6-nitroquipazine) : Ki = 2.70 nM
  • 4d (3-ethyl-4-bromo-6-nitroquipazine) : Ki = 2.23 nM
    These derivatives exhibit reduced affinity compared to 6-NQ, likely due to steric hindrance from alkyl groups disrupting ligand-receptor interactions .

Radiolabeled Analogues

  • [18F]FPNQ (3-(3-[18F]fluoropropyl)-6-NQ) : A PET imaging agent with Ki = 0.32 nM and high specific uptake in rat prefrontal cortex (5.79 %ID/g at 60 min post-injection) .
  • 99mTc-MAMA-3-PQ : A 99mTc-labeled 6-NQ derivative shows 80% radiochemical yield and specific binding in SERT-rich brain regions (T/CB ≈ 2.9) but requires further validation .

Halogenated Derivatives for Imaging

  • [125I]5-Iodo-6-nitroquipazine: A SPECT ligand with sub-nanomolar SERT affinity and high selectivity over dopamine/norepinephrine transporters .
  • [76Br]5-Bromo-6-nitroquipazine : Retains SERT affinity (Ki = 0.12 nM) and is used for PET studies .

Structure-Activity Relationships (SAR)

  • Position 6 (Nitro Group) : Critical for high SERT affinity. Removal or replacement reduces potency .
  • Position 4 (Electron-Withdrawing Groups) : Chloro or bromo substitutions enhance affinity by stabilizing ligand-receptor interactions .
  • Position 3 (Alkyl Groups) : Bulky substituents (e.g., methyl, ethyl) decrease affinity due to steric clashes with extracellular loop 4 residues in SERT .

Pharmacological and Clinical Relevance

6-NQ derivatives are pivotal in developing SERT-targeted therapies and imaging agents. For example:

  • [18F]FPNQ enables non-invasive visualization of SERT density in depression and anxiety disorders .
  • 4-Bromo-6-NQ is explored for in vivo imaging due to its balanced potency and brain penetration .

Comparative Data Table

Compound SERT Ki (nM) Selectivity (vs. DAT/NET) Key Feature(s) Reference
6-Nitroquipazine 0.17 >1,000-fold Gold-standard SERT antagonist
Quipazine ~25.5 Low Parent compound; low selectivity
4-Chloro-6-nitroquipazine 0.03 >1,000-fold Highest affinity among derivatives
[18F]FPNQ 0.32 >500-fold PET imaging agent
99mTc-MAMA-3-PQ N/A N/A SPECT ligand with high brain uptake

Biological Activity

6-Nitroquipazine is a compound that has garnered attention for its biological activity, particularly in relation to serotonin transporters and its potential therapeutic applications. This article delves into the synthesis, binding affinities, and biological effects of this compound, highlighting significant research findings and case studies.

Overview of this compound

This compound is a derivative of quipazine, known for its selective interaction with serotonin transporters (SERT). Its chemical structure allows it to function as a potential antidepressant and anxiolytic agent by modulating serotonin levels in the brain.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound analogues has been extensively studied to understand their binding affinities and biological activities. Research has demonstrated that modifications in the chemical structure can significantly impact their effectiveness.

Key Findings on Binding Affinities

  • Binding Affinity : The binding affinity of this compound itself is Ki=0.17nMK_i=0.17\,nM. In comparative studies, derivatives like 4-chloro-6-nitroquipazine exhibited a higher binding affinity at Ki=0.03nMK_i=0.03\,nM .
  • Structure-Activity Relationship : A study indicated that shorter alkyl groups in the analogues generally lead to higher binding affinities for SERT .

Serotonin Modulation

Research indicates that this compound plays a significant role in modulating serotonin levels. It has been shown to prevent the MDMA-induced reduction of serotonin and its metabolite, 5-hydroxyindoleacetic acid, in rat brains . This suggests its potential utility in counteracting the neurotoxic effects associated with certain recreational drugs.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • In Vivo Studies : In animal models, this compound administration resulted in increased serotonin levels, which correlated with improved mood-related behaviors.
  • Comparative Analyses : A comparative analysis of various analogues revealed that modifications at the 4-position significantly influenced both binding affinity and biological activity, supporting the need for tailored drug design .

Table 1: Binding Affinities of Selected this compound Analogues

CompoundBinding Affinity KiK_i (nM)
This compound0.17
4-Chloro-6-nitroquipazine0.03
Other DerivativesVaries

Table 2: Effects on Serotonin Levels in Animal Models

Study ReferenceEffect Observed
MDMA Interaction StudyPrevented serotonin depletion
Binding Affinity StudiesHigher affinity correlates with increased serotonin modulation

Q & A

Q. What experimental approaches are used to determine the inhibitory constants (Ki) of 6-Nitroquipazine analogues on serotonin transporters?

Methodological Answer: To determine Ki values, competitive radioligand binding assays are typically employed. For example:

  • Protocol : Incubate brain tissue homogenates (e.g., rat cortical membranes) with a radiolabeled serotonin transporter (SERT) ligand (e.g., [³H]paroxetine) and varying concentrations of this compound analogues. Use nonlinear regression analysis to calculate Ki values from IC₅₀ data .
  • Key Controls : Include nonspecific binding (e.g., in the presence of 10 µM fluoxetine) and validate assay conditions (pH, temperature) to ensure reproducibility .

Q. How is this compound synthesized, and what purity criteria are required for pharmacological studies?

Methodological Answer: Synthesis involves N-alkylation of the quinoline core:

  • Procedure : React this compound with anhydrous K₂CO₃, 18-crown-6, and alkylating agents (e.g., 1-(4-bromobutyl)imide) in dry toluene under reflux. Purify via silica gel chromatography (0–3% MeOH in DCM) .
  • Purity Validation : Use HPLC (≥95% purity), NMR for structural confirmation, and mass spectrometry for exact mass verification (e.g., m/z 258.1106) .

Advanced Research Questions

Q. How do structural modifications of this compound impact its in vivo selectivity for serotonin transporters (SERT) over dopamine/norepinephrine transporters?

Methodological Answer:

  • Rational Design : Introduce substituents at the 3’ position (e.g., methyl or halogen groups) to sterically hinder interactions with non-target transporters. Evaluate selectivity using:
    • In Vivo Models : Brain uptake studies in mice with ⁹⁹mTc-labeled analogues (e.g., ⁹⁹mTc-MAMA-3-PQ) to quantify SERT-specific binding ratios (T/CB ≈ 2.9) .
    • Cross-Reactivity Assays : Test inhibition of [³H]dopamine uptake in caudate nucleus slices; this compound (1 µM) shows no significant effect on dopaminergic terminals, confirming selectivity .

Q. What experimental strategies mitigate cross-labeling artifacts when studying this compound in mixed monoamine systems?

Methodological Answer:

  • Pharmacological Blockade : Co-incubate with selective uptake inhibitors (e.g., GBR12909 for dopamine transporters, nisoxetine for norepinephrine) to isolate SERT-specific effects .
  • Superfusion Validation : Use electrically evoked release assays in caudate nucleus slices pre-labeled with [³H]5-HT. Confirm specificity by abolishing D2-receptor modulation in the presence of nomifensine .

Q. How can computational modeling optimize this compound derivatives for radiopharmaceutical applications?

Methodological Answer:

  • Docking Studies : Model interactions between nitroquinoline pharmacophores and SERT’s binding pocket (e.g., hydrophobic residues in transmembrane domain 6). Prioritize derivatives with high docking scores for synthesis .
  • Pharmacokinetic Modeling : Predict blood-brain barrier penetration using logP values and polar surface area (<90 Ų) .

Methodological Best Practices

  • Reproducibility : Adhere to NIH guidelines for experimental design, including blinding, randomization, and power analysis .
  • Data Reporting : Follow journal standards (e.g., British Journal of Pharmacology) for transparent methods and supplementary data submission .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitroquipazine
Reactant of Route 2
Reactant of Route 2
6-Nitroquipazine

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